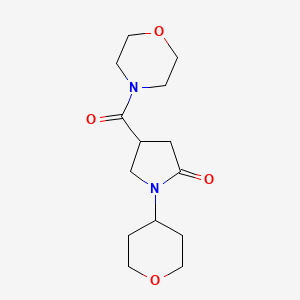

![molecular formula C11H16N4OS B2383900 3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891127-79-0](/img/structure/B2383900.png)

3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a class of compounds that have been studied for their potential applications in various fields . These compounds are characterized by a pyrimidine ring fused with a triazole ring .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones involves reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides . This results in regioselectively angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones .Molecular Structure Analysis

The structure of these compounds has been confirmed by single crystal X-ray crystallography . The angular structure of the norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones was attributed to electronic factors according to DFT calculations .Chemical Reactions Analysis

The thermal retro Diels–Alder (RDA) reaction of the synthesized compounds resulted in the target compounds as single products . On the other hand, reactions of thiouracil and hydrozonoyl chlorides gave regioselectively [1,2,4]triazolo[4,3-a]pyrimidinone-5(1H)-ones .Scientific Research Applications

- The [1,2,4]triazolo[1,5-a]pyridine scaffold serves as a valuable backbone for drug design. Notably, compounds like GLPG0634 (filgotinib) and CEP33779 —highly effective inhibitors of type I and II Janus kinases—have been synthesized based on this core structure. Additionally, LY3104607 acts as a GPR40 receptor inhibitor .

- Researchers have also explored [1,2,4]triazolo[1,5-a]pyridines for designing efficient light-emitting materials in phosphorescent OLED devices .

- The compound’s unique structure makes it suitable for photocatalytic reactions. Researchers have investigated its use in nitrogenous heterocycles and photocatalysis .

- A retro Diels-Alder protocol has been employed to synthesize novel [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones. These compounds exhibit regioselectivity and angular structures, as confirmed by X-ray crystallography .

- Fused [1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine linked with 1,2,3-triazoles has shown promising inhibitory activity against EGFR proteins . These compounds hold potential as anticancer agents against MCF-7 and A-549 cancer cells .

- The oxidative cyclization of N-(2-pyridyl)amidines is a common approach to construct the [1,2,4]triazolo[1,5-a]pyridine skeleton. Various oxidizers, including NaOCl, Pb(OAc)4, MnO2, PIFA, and I2/KI, have been used for this purpose .

- Hydroxylamine has been employed to obtain 2-amino [1,2,4]triazolo[1,5-a]pyridines from (2-pyridyl)thiocarbamathioyl derivatives .

- Starting compounds such as 2-aminopyridine and nitriles have been used to prepare [1,2,4]triazolo[1,5-a]pyridines. The reaction can also be catalyzed using heterogeneous catalysts .

Drug Design and Development

Photocatalysis and Organic Synthesis

Regioselective Synthesis

Anticancer Activity

Cyclization Reactions

Synthesis from 2-Aminopyridines and Nitriles

properties

IUPAC Name |

3-butylsulfanyl-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4OS/c1-4-5-6-17-11-14-13-10-12-9(16)7(2)8(3)15(10)11/h4-6H2,1-3H3,(H,12,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNZQBPDFRCVKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C2N1C(=C(C(=O)N2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(butylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2383818.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2383821.png)

![1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2383828.png)

![5-Methyl-2-({2-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2383829.png)

![3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2383834.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2383836.png)